molecular formula C18H14N3O3S- B1229211 3-[(4-Anilinophenyl)diazenyl]benzene-1-sulfonate

3-[(4-Anilinophenyl)diazenyl]benzene-1-sulfonate

Cat. No. B1229211
M. Wt: 352.4 g/mol
InChI Key: HLISYGBBLOOIQF-UHFFFAOYSA-M
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Description

3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonate is an organosulfonate oxoanion obtained by deprotonation of the sulfo group of 3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonic acid. It is a conjugate base of a 3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonic acid.

Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study by Khan et al. (2018) focused on synthesizing metal complexes formazan dyes, including derivatives of benzene sulfonic acid. These dyes exhibited good fastness properties on leather and demonstrated significant antibacterial activity against various bacteria such as E. coli and S. aureus (Khan et al., 2018).

  • Proton Exchange Properties : Research by Saha et al. (2017) involved synthesizing semifluorinated sulfonated polytriazole copolymers using diazide monomers, including benzene derivatives. These copolymers showed good solubility, film-forming abilities, and high proton conductivity, making them suitable for applications like proton exchange membranes (Saha et al., 2017).

  • Proton Transfer in Crystalline Compounds : A study by Smith et al. (2009) explored the proton transfer in compounds formed by the reaction of aniline yellow (4-(phenyldiazenyl)aniline) with strong organic acids. This research provided insights into the correlation between structure and observed color in crystalline aniline yellow compounds (Smith et al., 2009).

  • In Situ Polymerization : Moujahid et al. (2005) studied the in situ polymerization of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides. This polymerization was probed using ESR and electrochemical studies, indicating potential applications in materials science (Moujahid et al., 2005).

  • Spectroscopic and Thermophysical Investigations : Shahab et al. (2017) conducted quantum-chemical calculations and spectroscopic (UV-Vis, FT-IR, 1H NMR) studies on a new azo benzene derivative. They developed a thermostable polarizing film absorbing in the visible spectrum, indicating applications in materials science and engineering (Shahab et al., 2017).

  • Functionalization of Carbon Nanofibers : Barroso-Bujans et al. (2007) successfully attached benzene sulfonic groups to carbon nanofiber surfaces. This functionalization was evaluated using various spectroscopic techniques, pointing to potential applications in enhancing the properties of carbon nanofibers for various industrial applications (Barroso-Bujans et al., 2007).

  • Sulfonation Mechanism Studies : A study by Shi (2017) delved into the sulfonation mechanism of benzene with SO3, providing insights that could be crucial for understanding and improving industrial processes involving benzene derivatives (Shi, 2017).

properties

Product Name

3-[(4-Anilinophenyl)diazenyl]benzene-1-sulfonate

Molecular Formula

C18H14N3O3S-

Molecular Weight

352.4 g/mol

IUPAC Name

3-[(4-anilinophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C18H15N3O3S/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h1-13,19H,(H,22,23,24)/p-1

InChI Key

HLISYGBBLOOIQF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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